molecular formula C19H21N3O2S2 B12031979 2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 618427-68-2

2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B12031979
CAS No.: 618427-68-2
M. Wt: 387.5 g/mol
InChI Key: LYGNQBHYGWVKIX-UHFFFAOYSA-N
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Description

2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide is a complex organic compound with a unique structure that combines elements of thieno[2,3-d]pyrimidine and acetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide typically involves multiple steps, starting from readily available starting materials

    Formation of Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The ethyl, dimethyl, and oxo groups are introduced through various substitution reactions, often using reagents such as alkyl halides and oxidizing agents.

    Attachment of Acetamide Moiety: The final step involves the reaction of the thieno[2,3-d]pyrimidine derivative with p-tolyl acetamide under suitable conditions, such as heating in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides, acids, and bases are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Due to its unique structure, the compound could be investigated for potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: The compound might be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(phenyl)acetamide
  • 2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide

Uniqueness

Compared to similar compounds, 2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide may exhibit unique properties due to the specific arrangement of its functional groups. This can result in distinct reactivity, biological activity, and physical properties, making it a valuable compound for various applications.

Properties

CAS No.

618427-68-2

Molecular Formula

C19H21N3O2S2

Molecular Weight

387.5 g/mol

IUPAC Name

2-(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C19H21N3O2S2/c1-5-22-18(24)16-12(3)13(4)26-17(16)21-19(22)25-10-15(23)20-14-8-6-11(2)7-9-14/h6-9H,5,10H2,1-4H3,(H,20,23)

InChI Key

LYGNQBHYGWVKIX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=C(C=C3)C)SC(=C2C)C

Origin of Product

United States

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